molecular formula C13H9ClO3 B13695148 4-Phenoxyphenyl chloroformate

4-Phenoxyphenyl chloroformate

Cat. No.: B13695148
M. Wt: 248.66 g/mol
InChI Key: PCDPTWCVIJHTCD-UHFFFAOYSA-N
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Description

4-Phenoxyphenyl chloroformate is an organic compound with the molecular formula C13H9ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly significant in the pharmaceutical and agrochemical industries due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxyphenyl chloroformate can be synthesized through the reaction of phosgene with 4-phenoxyphenol in the presence of a base such as N,N-dimethylaniline or N,N-diethylaniline. The reaction is typically carried out in a solvent like toluene at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves continuous feeding of reactants and efficient heat management to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyphenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with amines to form carbamates.

    Esterification: Reacts with alcohols to form carbonate esters.

    Formation of Mixed Anhydrides: Reacts with carboxylic acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenoxyphenyl chloroformate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Phenoxyphenyl chloroformate involves its reactivity with nucleophiles. The compound’s chloroformate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications, where it acts as a carbonylating agent .

Comparison with Similar Compounds

Uniqueness: 4-Phenoxyphenyl chloroformate is unique due to its phenoxy group, which imparts distinct reactivity and properties compared to other chloroformates. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(4-phenoxyphenyl) carbonochloridate

InChI

InChI=1S/C13H9ClO3/c14-13(15)17-12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H

InChI Key

PCDPTWCVIJHTCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)Cl

Origin of Product

United States

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